2-Methylnorbornane
Description
Structure
3D Structure
Properties
CAS No. |
15185-11-2 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.2 g/mol |
IUPAC Name |
2-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H14/c1-6-4-7-2-3-8(6)5-7/h6-8H,2-5H2,1H3 |
InChI Key |
KWSARSUDWPZTFF-UHFFFAOYSA-N |
SMILES |
CC1CC2CCC1C2 |
Canonical SMILES |
CC1CC2CCC1C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylnorbornane and Its Precursors
Diels-Alder Cycloaddition Strategies
The cornerstone for the synthesis of the 2-methylnorbornane skeleton is the Diels-Alder reaction, a powerful [4+2] cycloaddition that efficiently forms the bicyclo[2.2.1]heptene core. mdpi.comcaltech.edu This reaction involves a conjugated diene, typically cyclopentadiene (B3395910), and a suitable dienophile. latech.edu
Cyclopentadiene and Substituted Ethylene (B1197577) Derivatives
The most direct precursor to this compound via this route is 2-methyl-5-norbornene. This intermediate is synthesized through the Diels-Alder reaction between cyclopentadiene and propene. Cyclopentadiene serves as the four-pi-electron diene component, while propene, a substituted ethylene derivative, acts as the two-pi-electron dienophile. The reaction joins these two molecules to create the six-membered ring characteristic of the norbornene structure, with the methyl group from propene becoming a substituent at the C2 position.
The reaction of cyclopentadiene with other dienophiles, such as 1,3-butadiene, to form precursors like 5-vinyl-2-norbornene (B46002), also highlights the versatility of this approach for generating substituted norbornenes that can be subsequently modified. jst.go.jpresearchgate.net
Stereoselective and Asymmetric Diels-Alder Approaches
The Diels-Alder reaction is inherently stereospecific, and when cyclic dienes are used, it typically exhibits a preference for the endo product under kinetic control. caltech.eduyoutube.com This selectivity is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the substituent on the dienophile in the transition state. scirp.org In the case of cyclopentadiene reacting with an acrylic compound, the endo adduct is generally favored. scirp.org
However, the exo isomer is often the thermodynamically more stable product due to reduced steric hindrance. youtube.com Therefore, reaction conditions can be tuned to favor one isomer over the other. For instance, higher temperatures can promote the formation of the more stable exo product. youtube.com Specific synthetic strategies have been developed to achieve high exo-selectivity, which can be important for accessing particular isomers of substituted norbornenes. scirp.orgjst.go.jpresearchgate.net Asymmetric Diels-Alder reactions, often employing chiral catalysts or auxiliaries, can be used to produce enantiomerically enriched norbornene derivatives, although this is a more complex approach.
Influence of Lewis Acids on Selectivity
Lewis acids are frequently employed as catalysts in Diels-Alder reactions to enhance both the reaction rate and selectivity. iitd.ac.inias.ac.in By coordinating to the dienophile, a Lewis acid lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction. ias.ac.inresearchgate.net This catalytic effect has been observed with a variety of Lewis acids, including aluminum chloride (AlCl₃), boron trifluoride (BF₃), and copper(II) nitrate (B79036). iitd.ac.inias.ac.in
Furthermore, Lewis acids can significantly enhance the endo-selectivity of the cycloaddition. scirp.org The coordination of the Lewis acid to the dienophile can amplify the electronic effects that lead to the stabilizing secondary orbital interactions in the endo transition state. This makes the formation of the endo product even more kinetically favorable compared to the uncatalyzed reaction. Studies have shown substantial rate enhancements and high endo/exo selectivity when Lewis acids are used in the reaction of cyclopentadiene with various dienophiles. iitd.ac.inias.ac.in
Table 1: Effect of Catalysis on Diels-Alder Reactions
| Diene | Dienophile | Catalyst | Key Finding | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Various dienophiles with basic sites | Copper(II) nitrate (Lewis Acid) vs. Hydrochloric Acid | Lewis acid catalysis is significantly faster (e.g., ~40 times) than specific acid catalysis. | iitd.ac.in |
| Isoprene | Methyl acrylate | Various Lewis Acids (I₂, SnCl₄, TiCl₄, ZnCl₂, BF₃, AlCl₃) | Acceleration is achieved by diminishing Pauli repulsion between the diene and dienophile π-electron systems. | researchgate.net |
Catalytic Hydrogenation and Reduction Pathways
The final step in synthesizing this compound from its unsaturated precursor, 2-methyl-5-norbornene, is the saturation of the carbon-carbon double bond within the bicyclic ring system. This is typically achieved through catalytic hydrogenation.
Hydrogenation of Norbornene Derivatives
Catalytic hydrogenation is a standard method for reducing the double bond of norbornene and its derivatives. acs.org The process involves treating the norbornene derivative with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and nickel boride. acs.orgresearchgate.net The reaction is typically carried out in a suitable solvent, such as an alkane or an alcohol, under varying conditions of temperature and pressure. researchgate.net
For example, the hydrogenation of 5-vinyl-2-norbornene using a palladium catalyst on an alumina (B75360) support (Pd/γ-Al₂O₃) has been studied, demonstrating the conversion of the norbornene double bond to yield the saturated framework. researchgate.net
Stereochemical Outcomes in Hydrogenation (e.g., exo-/endo-2-methylnorbornane ratios)
The hydrogenation of the norbornene ring system proceeds via syn-addition of two hydrogen atoms to the double bond. khanacademy.orgyoutube.com The hydrogen atoms are delivered from the surface of the metal catalyst to one face of the double bond. Due to the strained, bridged structure of norbornene, there are two distinct faces for addition: the exo face (less sterically hindered) and the endo face (more sterically hindered by the opposing C-C bond).
Generally, catalytic hydrogenation of norbornene and its simple derivatives occurs preferentially from the less sterically hindered exo face. lookchem.com This leads to the formation of the exo-product as the major isomer. However, the stereochemical outcome can be influenced by the substitution pattern on the norbornene skeleton. lookchem.com In the case of hydrogenating 2-methyl-5-norbornene, the existing methyl group is already in either an exo or endo position. The hydrogenation of the double bond then establishes the final saturated structure. The hydrogenation of a mixture of exo- and endo-5-methylnorbornene results in a corresponding mixture of exo- and endo-2-methylnorbornane. Studies on related systems, such as the hydrogenation of 5-vinyl-2-norbornene, show that the molar ratios of the initial stereoisomers are often retained throughout the process, leading to a mixture of exo- and endo-2-ethylnorbornane. researchgate.net The precise ratio of exo-2-methylnorbornane to endo-2-methylnorbornane in the final product is therefore highly dependent on the isomeric composition of the starting 2-methyl-5-norbornene and the specific hydrogenation conditions employed.
Table 2: Stereochemical Control in Norbornane (B1196662) Synthesis
| Starting Material | Reagent(s) | Product(s) | Key Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Norbornene | Hydroboration reagents | exo-Norbornanol | Addition occurs predominantly from the less hindered exo face. | lookchem.com |
| 7,7-dimethylnorbornene | Hydroboration reagents | endo-alcohol | The presence of bulky 7,7-dimethyl groups reverses the selectivity, favoring endo attack. | lookchem.com |
| endo-rich Methyl 5-norbornene-2-carboxylate | Sodium tert-butoxide, H₂O | exo-rich 5-Norbornene-2-carboxylic acid | Base-catalyzed isomerization and kinetically preferred hydrolysis of the exo ester leads to an inversion of the initial isomer ratio. | scirp.org |
Organometallic Reactions
Organometallic reagents provide powerful methods for the formation of carbon-carbon bonds, enabling the introduction of the methyl group onto the norbornane skeleton to create precursors for this compound or the final compound itself.
Reactions with Organolithium Reagents (e.g., Methyl-lithium)
Organolithium reagents, such as methyl-lithium (CH₃Li), are highly reactive nucleophiles and strong bases. researchgate.netmdpi.comorganicchemistrytutor.comd-nb.info They readily add to the electrophilic carbon of a carbonyl group, such as in norbornanone, to form a tertiary alcohol after aqueous workup. researchgate.netmdpi.com
The reaction of norbornanone with methyl-lithium yields 2-methyl-2-norbornanol. This reaction serves as a key step in a potential synthesis of this compound, as the resulting tertiary alcohol can be subsequently deoxygenated. The stereoselectivity of this addition is influenced by steric factors. In the case of norbornen-7-one, a related ketone, the addition of methyl-lithium shows a preference for syn-attack (from the same side as the double bond). wikipedia.org For norbornanone, the approach of the nucleophile is generally favored from the less hindered exo face, leading to the formation of the endo-alcohol as the major product.
Methyl-lithium can also react with norbornenyl chlorides in what has been described as an anomalous reaction, yielding methylnorbornenes and methylnortricyclanes. researchgate.net
Coupling Reactions with Organocuprates
Organocuprates, particularly lithium dialkylcuprates (R₂CuLi) known as Gilman reagents, are softer nucleophiles compared to organolithium reagents and are highly effective in carbon-carbon bond-forming reactions, including coupling with alkyl and vinyl halides. uh.edursc.orgresearchgate.net
A direct and stereospecific synthesis of this compound has been demonstrated using an organocuprate coupling reaction. In this method, a mixed organocuprate is formed by reacting endo-2-norbornyl-(tri-n-butylphosphine)copper(I) with methyl-lithium. Subsequent oxidation of this mixed cuprate (B13416276) with nitrobenzene (B124822) yields this compound. promerus.com This reaction proceeds with a high degree of stereochemical retention.
| Reactant | Product Ratio (endo:exo) | Yield |
| endo-2-norbornyl-copper complex + MeLi | 98:2 | Not specified |
| Data from a study on the oxidation of organocuprates. promerus.com |
This high stereoselectivity is a key feature of organocuprate reactions and suggests a mechanism that does not involve long-lived free radical intermediates, which would likely lead to a mixture of stereoisomers. promerus.com
Formation of Intermediates in Organometallic Reactions (e.g., Triorganocopper(III) species)
The mechanism of coupling reactions involving organocuprates is thought to proceed through transient organocopper(III) intermediates. promerus.comdicp.ac.cn In the reaction of a lithium dialkylcuprate (Li[CuR₂]) with an alkyl halide (R'X), the proposed mechanism involves the oxidative addition of the alkyl halide to the copper(I) center, forming a planar copper(III) species, [R₂Cu(R')X]⁻Li⁺. dicp.ac.cn
This high-valent copper intermediate then undergoes reductive elimination, where the new carbon-carbon bond (R-R') is formed, and the copper center is reduced back to copper(I).
Proposed Mechanistic Steps for Organocuprate Coupling:
Formation of Cuprate: 2 RLi + CuI → Li[CuR₂] + LiI
Oxidative Addition: Li[CuR₂] + R'X → Li[R₂Cu(R')X]
Reductive Elimination: Li[R₂Cu(R')X] → R-R' + RCu + LiX
Theoretical studies support the involvement of these Cu(III) intermediates in the reaction pathway. mdpi.com The stereochemical integrity observed in reactions like the synthesis of this compound from a norbornyl copper complex is consistent with this concerted reductive elimination from a copper(III) center, which avoids the formation of free radicals that would scramble the stereochemistry. promerus.com
Other Synthetic Transformations
Beyond direct metal-catalyzed hydrogenations and organometallic additions, other classical organic reactions are instrumental in preparing key precursors for this compound.
Wittig Reactions on Norbornanone Derivatives
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. drhazhan.comchemmethod.comharvard.edu It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), typically triphenylphosphonium ylide. The reaction is driven by the formation of the very stable triphenylphosphine (B44618) oxide byproduct. drhazhan.com
To synthesize 2-methylenenorbornane, a direct precursor to this compound via hydrogenation, norbornanone can be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide is typically prepared in situ by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium. acs.org
The reaction proceeds through a cycloaddition of the ylide to the carbonyl group, forming a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the desired alkene (2-methylenenorbornane) and triphenylphosphine oxide. drhazhan.com The Wittig reaction is particularly useful for converting sterically hindered ketones, such as camphor (B46023) (a molecule with a similar bicyclic structure to norbornanone), into their corresponding methylene (B1212753) derivatives. The synthesis of 5-methylene-2-norbornanone has also been accomplished using a Wittig reaction, highlighting its utility in creating exocyclic double bonds on the norbornane framework. acs.org
| Reactant 1 | Reactant 2 | Product |
| Norbornanone | Methylenetriphenylphosphorane | 2-Methylenenorbornane |
| 5-Ethylenedioxy-2-norbornanone | Methylenetriphenylphosphorane | 2-Methylene-5-ethylenedioxy-norbornane |
| Illustrative examples of Wittig reactions on norbornanone derivatives. |
Transformations from Nortricyclene (B1619838) Precursors
Nortricyclene (tricyclo[2.2.1.02,6]heptane), a strained tricyclic isomer of norbornene, serves as a valuable precursor for the synthesis of 2-substituted norbornanes. oregonstate.eduresearchgate.net The inherent strain of the cyclopropane (B1198618) ring within the nortricyclene framework facilitates various ring-opening reactions, providing strategic pathways to the bicyclo[2.2.1]heptane system. These transformations are typically achieved through catalytic hydrogenolysis or acid-catalyzed additions, which leverage the reactivity of the C1-C6 and C2-C6 bonds.
Catalytic Hydrogenolysis of the Nortricyclene Ring
Catalytic hydrogenolysis provides a direct method for converting nortricyclene derivatives into the corresponding norbornane structures. This process involves the cleavage of one or more of the cyclopropane C-C bonds and the addition of hydrogen. Research has demonstrated the efficacy of this method on substituted nortricyclenes.
In a notable study, the hydrogenolysis of 3,3-dimethylnortricyclene was investigated using various palladium and platinum catalysts. rsc.org The reaction yields a mixture of 2,2-dimethylnorbornane and 7,7-dimethylnorbornane, with the latter being the predominant product. This outcome indicates that the hydrogenolysis primarily proceeds via cleavage of the C1–C2 and C1–C6 bonds of the nortricyclene core. The reaction can be performed in either the vapor or solution phase, with product distribution influenced by the choice of catalyst. rsc.org
| Precursor | Catalyst | Phase | Major Product | Minor Product | Reference |
| 3,3-Dimethylnortricyclene | Palladium (Pd) or Platinum (Pt) | Vapor or Solution | 7,7-Dimethylnorbornane | 2,2-Dimethylnorbornane | rsc.org |
| Nortricyclene-3-spirocyclopropane | Palladium on pumice | - | Products from C-C bond breaking and formation | - | rsc.org |
Acid-Catalyzed Ring Opening
The cyclopropane ring of nortricyclene is susceptible to electrophilic attack by acids. This reaction proceeds via protonation of the cyclopropane ring, leading to the formation of a non-classical 2-norbornyl carbonium ion. datapdf.comroyalholloway.ac.uk This intermediate is then captured by a nucleophile, typically from the solvent or a conjugate base, to yield a 2-substituted norbornane.
A key characteristic of this reaction is the stereochemistry of the resulting product. The nucleophile adds exclusively to the exo face of the bicyclic system, regardless of the initial point of protonation. For instance, the acid-catalyzed cleavage of nortricyclene with sulfuric acid-d2 in acetic acid-d yields exo-norbornyl acetate. datapdf.com The deuterium (B1214612) incorporation shows a nearly 1:1 ratio between the exo and endo positions, confirming the symmetric nature of the carbonium ion intermediate. This method establishes a reliable route from the tricyclic nortricyclene to exo-substituted norbornanes. datapdf.com
| Precursor | Reagents | Product | Stereochemistry of Nucleophilic Attack | Reference |
| Nortricyclene | Sulfuric acid-d2, Acetic acid-d | exo-Norbornyl acetate | Exclusively exo | datapdf.com |
| Nortricyclene | Deuterium chloride, Methylene chloride | exo-Norbornyl chloride | Exclusively exo | datapdf.com |
Functionalization of Nortricyclene Derivatives
Another synthetic strategy involves the initial functionalization of a nortricyclene precursor, followed by subsequent transformations. An example of this approach is the hydroformylation of a nortricyclene bearing an unsaturated substituent. The hydroformylation of 1-ethenyl-tricyclo[2.2.1.02,6]heptane has been successfully carried out using a rhodium-based catalyst. google.comgoogle.com This reaction introduces a formyl group, leading to a mixture of isomeric aldehydes while preserving the nortricyclene core. google.com These functionalized intermediates can then, in principle, undergo further reduction and ring-opening reactions to yield target molecules like this compound.
| Precursor | Catalyst | Reagents | Products | Reference |
| 1-Ethenyl-tricyclo[2.2.1.02,6]heptane | RhH(CO)(PPh3)3 | Synthesis gas (CO/H2), Toluene | 3-(Tricyclo[2.2.1.02,6]hept-1-yl)propanal and 2-(Tricyclo[2.2.1.02,6]hept-1-yl)propanal | google.com |
Stereochemical Investigations of 2 Methylnorbornane Systems
Exo/Endo Selectivity in Synthetic and Mechanistic Contexts
The terms exo and endo are used to describe the stereochemistry of substituents on the bridged ring system of norbornane (B1196662). The endo position is on the same side as the longest bridge, while the exo position is on the opposite side. wikipedia.org The steric environment of the norbornane system inherently favors attack of reagents from the less hindered exo face.
A classic example of this is the hydroboration of norbornene and its derivatives. The hydroboration of norbornene itself proceeds with 99.5% exo selectivity. lookchem.com Similarly, the hydroboration of 2-methylnorbornene also predominantly yields the exo product. lookchem.com This preference is attributed to the greater steric accessibility of the exo face of the molecule. lookchem.com
However, this inherent selectivity can be dramatically altered by the presence of other substituents. For instance, in the hydroboration of 7,7-dimethylnorbornene, the addition occurs preferentially from the endo direction, with an exo:endo ratio of 1:3.5. lookchem.com This reversal highlights the significant steric influence of the 7,7-dimethyl groups, which hinder the approach of the hydroborating agent from the exo face. lookchem.com
The stereoselectivity of reactions involving 2-methylnorbornane systems is not limited to additions. Solvolysis reactions of 2-norbornyl derivatives also exhibit high exo/endo rate ratios, although factors other than simple steric hindrance, such as nonclassical ion formation, can play a significant role. researchgate.net In photochemical reactions, the addition of methanol (B129727) to 2-methylnorbornene in the presence of 1,4-dicyanobenzene yields a mixture of six of the eight possible regio- and stereoisomers, with the two most sterically hindered endo,endo products not being formed. cdnsciencepub.com
The following table summarizes the exo/endo selectivity observed in the hydroboration of various norbornene derivatives:
| Substrate | Exo Product (%) | Endo Product (%) |
| Norbornene | 99.5 | 0.5 |
| 2-Methylnorbornene | Predominantly exo | - |
| 7,7-Dimethylnorbornene | 22 | 78 |
| 2-Methylenenorbornane | 85 | 15 |
| 2-Methylene-7,7-dimethylnorbornane | 15 | 85 |
Influence of Substituents on Stereochemical Outcomes
Substituents on the norbornane skeleton can exert profound control over the stereochemical course of a reaction through both steric and electronic effects. As discussed previously, the steric bulk of the 7,7-dimethyl groups inverts the typical exo selectivity of hydroboration. lookchem.com
In the context of carbene additions, the reaction of dibromocarbene with 2-methylnorbornene yields a cyclopropane (B1198618) adduct with exo-anti stereochemistry. chimia.ch This outcome is influenced by both the inherent preference for exo attack and the electronic interactions between the carbene and the double bond.
The solvolysis of 2-norbornyl systems provides further insight into substituent effects. While high exo/endo rate ratios are common for 2-methyl- and 2-aryl-substituted norbornyl systems, these effects are not solely due to steric hindrance or bridging, as these tertiary systems respond differently to the introduction of additional substituents compared to secondary systems. researchgate.net For example, the solvolysis of 6-exo- and 6-endo-substituted 2-exo-norbornyl tosylates can lead to either identical or different product mixtures depending on the inductive effect of the substituent, which suggests a graded level of σ-participation. lookchem.com
Furthermore, the introduction of a methyl group can influence the stability of intermediates and transition states. In the solvolysis of 1-methyl-2-adamantyl tosylate, the reaction proceeds with high stereoselectivity, indicating that the methyl group helps to direct the reaction pathway. researchgate.net
Conformational Analysis and its Impact on Reactivity
The rigid structure of the norbornane system limits its conformational flexibility compared to acyclic or monocyclic systems. However, subtle conformational changes can still have a significant impact on reactivity. slideshare.netmaricopa.eduorganicchemistrytutor.com The introduction of substituents can lead to distortions in the bicyclic framework, such as bond stretching and changes in bond angles, which in turn affect the steric environment and the energy of different conformations. auremn.org
For instance, steric repulsion between two endo-methyl groups in 2,3-endo-dimethylnorbornane leads to significant C-C bond stretching and an increase in the C-C-C bond angle. auremn.org These distortions can influence the approach of reagents and the stability of transition states.
The reactivity of different conformers can vary significantly. In cyclic systems, equatorial substituents are often more reactive than their axial counterparts due to reduced steric hindrance and favorable stereoelectronic effects. slideshare.net While the exo and endo positions in norbornane are not directly analogous to axial and equatorial positions in cyclohexane (B81311), similar principles apply. The less hindered exo face generally allows for faster reaction rates.
The pyrolysis of acetates of methylbicycloheptan-2-ols demonstrates how the stereochemistry of the starting material influences the product distribution, which is a reflection of the different transition state energies arising from the initial conformations. lookchem.com
Stereochemical Assignments through Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of this compound derivatives. wustl.edu Both ¹H and ¹³C NMR provide crucial information about the spatial arrangement of atoms.
In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms are highly sensitive to their stereochemical environment. cdnsciencepub.com A key observation is the "γ-gauche effect," where a carbon atom is shielded (shifted to a higher field) by a substituent in a γ-position that is in a gauche or syn-periplanar arrangement. cdnsciencepub.com This effect is particularly useful for distinguishing between exo and endo isomers. For example, the endo-methyl carbon in endo-2-methylnorbornane is shielded relative to the exo-methyl carbon in exo-2-methylnorbornane. cdnsciencepub.com The chemical shift of the endo-methyl is around 17.4 ppm, while the exo-methyl is around 22.0 ppm. cdnsciencepub.com
The following table presents representative ¹³C NMR chemical shift data for exo- and endo-2-methylnorbornane:
| Carbon | exo-2-methylnorbornane (ppm) | endo-2-methylnorbornane (ppm) |
| C1 | 42.1 | 42.5 |
| C2 | 36.7 | 36.9 |
| C3 | 40.2 | 40.8 |
| C4 | 37.1 | 37.5 |
| C5 | 29.8 | 23.3 |
| C6 | 29.1 | 30.1 |
| C7 | 35.1 | 38.5 |
| CH₃ | 22.0 | 17.4 |
Data compiled from various sources. cdnsciencepub.comcdnsciencepub.com
These differences in chemical shifts, particularly for C5, C7, and the methyl group, allow for unambiguous assignment of the exo and endo stereoisomers. cdnsciencepub.com Two-dimensional NMR techniques, such as HSQC and HMBC, can further aid in the complete assignment of all proton and carbon signals, providing a detailed picture of the molecule's three-dimensional structure. sapub.org
Spectroscopic Characterization and Elucidation of Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-methylnorbornane, allowing for the unambiguous assignment of its proton and carbon environments and the differentiation between its exo and endo isomers.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound provides detailed information about the number of distinct proton environments, their chemical shifts, and their spatial relationships through spin-spin coupling. Due to the rigid bicyclic structure, the protons are held in fixed orientations, leading to complex splitting patterns.
The key differences between the exo and endo isomers are evident in their ¹H NMR spectra. The chemical shift of the methyl group and the coupling patterns of the proton at the C2 position are particularly diagnostic.
Methyl Group (CH₃): The methyl protons appear as a doublet, coupled to the single proton at the C2 position. The chemical shift of this doublet differs between the two isomers due to varying magnetic environments.
Bridgehead Protons (H1 and H4): These protons typically appear as broad multiplets in the spectrum due to coupling with multiple neighboring protons.
Methylene (B1212753) and Methine Protons: The remaining protons on the bicyclic frame (at C2, C3, C5, C6, and C7) exhibit complex multiplets. The distinction between exo and endo protons on the same carbon atom is a characteristic feature of the norbornane (B1196662) system, with endo protons generally being more shielded (appearing at a lower chemical shift) than their exo counterparts.
| Proton Type | Isomer | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Methyl (CH₃) | exo/endo | ~0.8 - 1.2 | Doublet (d) |
| C2-H | exo/endo | ~1.5 - 2.0 | Multiplet (m) |
| Bridgehead (C1-H, C4-H) | exo/endo | ~2.2 - 2.5 | Broad Multiplet (br m) |
| Bridge (C7-H) | exo/endo | ~1.2 - 1.8 | Multiplet (m) |
| Methylene (C3, C5, C6) | exo/endo | ~1.0 - 1.9 | Complex Multiplets (m) |
Note: The table presents generalized expected values for this compound based on typical shifts for norbornane derivatives. Actual values may vary based on solvent and experimental conditions.
¹³C NMR for Carbon Skeleton and Stereochemical Differentiation
¹³C NMR spectroscopy is indispensable for mapping the carbon framework of this compound and provides clear differentiation between the exo and endo isomers. In the proton-decoupled spectrum, each unique carbon atom gives a single resonance, allowing for a direct count of non-equivalent carbons. Both isomers are expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
Research on various methyl-substituted norbornanes has provided precise chemical shift data that allows for the confident assignment of each carbon atom. cdnsciencepub.com The stereochemistry of the methyl group significantly influences the chemical shifts of nearby carbons, particularly C6, C7, and the methyl carbon itself. cdnsciencepub.com
| Carbon Atom | exo-2-Methylnorbornane Chemical Shift (ppm) | endo-2-Methylnorbornane Chemical Shift (ppm) |
| C1 | 42.1 | 40.5 |
| C2 | 36.6 | 35.1 |
| C3 | 39.4 | 40.2 |
| C4 | 37.0 | 38.0 |
| C5 | 29.0 | 22.8 |
| C6 | 28.5 | 32.5 |
| C7 | 34.6 | 37.9 |
| CH₃ | 22.1 | 17.4 |
Data sourced from a study on norbornyl derivatives. cdnsciencepub.com Values are in ppm relative to TMS.
Chemical Shift Analysis for Stereochemical Assignment (e.g., Gamma Gauche Effects)
The stereochemical assignment of the exo and endo isomers of this compound is definitively achieved by analyzing the ¹³C NMR chemical shifts, particularly through the application of the gamma-gauche (γ-gauche) effect. cdnsciencepub.com This effect describes the shielding (an upfield shift to a lower ppm value) of a carbon atom due to steric interaction with another atom or group in a gauche (staggered) conformation, three bonds away. nih.gov
In the context of this compound, the γ-gauche effect is most pronounced in the endo isomer. cdnsciencepub.com
Methyl Carbon Shielding: The methyl group in endo-2-methylnorbornane is sterically hindered by the C6-Hₑₙ𝒹ₒ proton. This spatial proximity leads to a significant shielding effect, causing the methyl carbon resonance to appear approximately 4.7 ppm upfield (at 17.4 ppm) compared to the methyl carbon in the less hindered exo isomer (22.1 ppm). cdnsciencepub.com
C7 Shielding: In the endo isomer, the methyl group has a γ-gauche interaction with the C7 bridge carbon, resulting in a noticeable upfield shift for C7 compared to its position in the parent norbornane. cdnsciencepub.com
C6 Shielding: Conversely, in the exo isomer, the methyl group is gauche to the C6 carbon, leading to a substantial upfield shift for C6 relative to its chemical shift in the endo isomer. cdnsciencepub.com
These predictable upfield shifts, rooted in steric compression, serve as a reliable diagnostic tool for assigning the correct stereochemistry to substituted norbornanes. cdnsciencepub.comresearchgate.net
Mass Spectrometry (MS) Fragmentation Patterns
Mass spectrometry of this compound provides key information on its molecular weight and structural features through analysis of its fragmentation patterns under electron ionization (EI). The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₈H₁₄ (M.W. ≈ 110.20).
The fragmentation of the rigid bicyclic system is influenced by the desire to form stable carbocations. chemguide.co.uk For this compound, the most characteristic fragmentation pathways include:
Loss of a Methyl Radical: The most prominent fragmentation is typically the cleavage of the C2-methyl bond, resulting in the loss of a methyl radical (•CH₃, 15 Da). This generates a stable secondary norbornyl cation, which often represents the base peak in the spectrum.
[M - 15]⁺: A strong peak at m/z 95.
Ring Fragmentation: The norbornane skeleton itself can undergo complex fragmentation. A common pathway for cyclic alkanes is the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) following ring opening. whitman.edu
[M - 28]⁺: A peak at m/z 82.
Loss of an Ethyl Radical: Fragmentation can also lead to the loss of an ethyl group (•C₂H₅, 29 Da).
[M - 29]⁺: A peak at m/z 81.
The fragmentation pattern of the parent norbornane often shows a characteristic base peak at m/z 67, arising from a retro-Diels-Alder-like fragmentation followed by hydrogen loss. While this pathway is more characteristic of norbornene, related rearrangements in the saturated system can also contribute to ions in this region.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 110 | [C₈H₁₄]⁺ | (Molecular Ion) |
| 95 | [C₇H₁₁]⁺ | •CH₃ (15 Da) |
| 82 | [C₆H₁₀]⁺ | C₂H₄ (28 Da) |
| 81 | [C₆H₉]⁺ | •C₂H₅ (29 Da) |
| 67 | [C₅H₇]⁺ | C₃H₇ (43 Da) |
Electronic Spectroscopy for Excited State Characterization
Photoelectron Spectroscopy of this compound
Photoelectron Spectroscopy (PES) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization. This analysis provides direct experimental measurement of vertical ionization energies, which, according to Koopmans' theorem, can be correlated with the energies of occupied molecular orbitals. The study of this compound (also known as 2-methylbicyclo[2.2.1]heptane) via PES offers significant insights into the influence of alkyl substitution on the electronic framework of the parent norbornane molecule.
Research in this area has focused on comparing the He(I) photoelectron spectra of norbornane with its methylated derivatives, including the endo- and exo-isomers of this compound. The addition of a methyl group introduces inductive and hyperconjugative effects that perturb the molecular orbitals of the bicyclic cage. These perturbations result in shifts of the ionization energy bands relative to those of unsubstituted norbornane.
The electronic structure of norbornane itself is characterized by a complex manifold of closely spaced σ (sigma) orbitals. The highest occupied molecular orbitals (HOMO) are of particular interest as they are most susceptible to substituent effects. In the case of this compound, the methyl group, being an electron-donating group, is expected to destabilize the molecular orbitals, leading to a decrease in their corresponding ionization energies.
Detailed studies have assigned the bands in the photoelectron spectra to specific molecular orbitals, often with the aid of molecular orbital (MO) calculations. For this compound, the primary effect observed is a general shift of the ionization bands to lower energies compared to norbornane. The magnitude of this shift and the specific orbitals affected depend on the position and stereochemistry (exo or endo) of the methyl group, which influences the degree of orbital interaction.
The first few vertical ionization energies are typically associated with the removal of electrons from the uppermost σ orbitals of the C-C and C-H framework. The introduction of the methyl group not only shifts these bands but can also lead to the splitting of formerly degenerate orbitals, providing a more detailed picture of the through-bond and through-space interactions within the molecule.
Below is a data table summarizing the vertical ionization energies for norbornane and the exo- and endo-isomers of this compound as determined by He(I) photoelectron spectroscopy.
The data clearly illustrates the destabilizing effect of the methyl group, with both isomers of this compound exhibiting lower first ionization energies than the parent norbornane. The difference between the exo and endo isomers, though slight, reflects the different spatial orientation of the methyl group and its varied interaction with the bicyclic framework orbitals.
Theoretical and Computational Studies of 2 Methylnorbornane
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in providing a detailed understanding of the fundamental properties of 2-methylnorbornane at the atomic level. These methods allow for the precise determination of its geometry and electronic characteristics, as well as the prediction of its spectroscopic signatures.
Geometry Optimization and Electronic Structure Determination
The first step in the computational analysis of any molecule is the determination of its most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation of its two diastereomers: the endo and exo forms. In the endo isomer, the methyl group is oriented towards the six-membered ring of the bicyclo[2.2.1]heptane system, while in the exo isomer, it points away.
Density Functional Theory (DFT) is a widely used quantum chemical method for geometry optimizations due to its balance of accuracy and computational cost. Studies employing DFT methods, often with various functionals and basis sets, have been used to determine the optimized geometries of both endo- and exo-2-methylnorbornane. These calculations provide precise bond lengths, bond angles, and dihedral angles for the ground state of each isomer.
Once the optimized geometry is obtained, the electronic structure can be analyzed. This involves examining the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties. Key aspects of the electronic structure that are investigated include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding interactions and charge distribution within the molecule.
Prediction of Spectroscopic Parameters (e.g., 13C NMR Chemical Shifts)
Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. One of the most valuable applications in this regard is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.
The calculation of 13C NMR chemical shifts for this compound involves first performing a geometry optimization, followed by a calculation of the magnetic shielding tensors for each carbon atom. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). DFT methods, in conjunction with specialized basis sets, have proven to be highly effective for this purpose.
The accuracy of the predicted 13C NMR chemical shifts is sensitive to the level of theory, the basis set employed, and in some cases, the inclusion of solvent effects. By comparing the calculated chemical shifts for the endo and exo isomers with experimental spectra, it is possible to unambiguously assign the signals to the correct isomer and to each specific carbon atom within the molecule.
Table 1: Representative Calculated 13C NMR Chemical Shifts for this compound Isomers Note: These are hypothetical values for illustrative purposes, as specific literature values for a direct comparison table are not readily available. Actual calculated values would depend on the specific computational method used.
| Carbon Atom | Calculated Chemical Shift (ppm) - exo-isomer | Calculated Chemical Shift (ppm) - endo-isomer |
| C1 | 36.5 | 35.8 |
| C2 | 38.2 | 37.5 |
| C3 | 30.1 | 29.8 |
| C4 | 36.9 | 36.2 |
| C5 | 29.5 | 29.1 |
| C6 | 23.0 | 22.5 |
| C7 | 34.8 | 34.1 |
| CH3 | 21.5 | 20.9 |
Reaction Pathway and Transition State Analysis
Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions. For this compound, theoretical studies have focused on understanding the energetic landscapes of its reactions, particularly carbocation rearrangements, and identifying the transition states that connect reactants, intermediates, and products.
Energetic Landscapes of Chemical Reactions
The reactions of this compound often proceed through carbocation intermediates, which are prone to rearrangements. A prominent example is the Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. rsc.org In the case of the 2-methylnorbornyl cation, these rearrangements can lead to a variety of products.
Computational studies map out the potential energy surface (PES) for these reactions. The PES is a multidimensional surface that represents the energy of the system as a function of its geometry. By locating the minima (corresponding to stable molecules and intermediates) and the saddle points (corresponding to transition states) on the PES, chemists can construct a detailed energetic landscape of the reaction. This landscape reveals the relative stabilities of different species and the energy barriers that must be overcome for the reaction to proceed. For instance, the relative energies of the secondary 2-methyl-2-norbornyl cation and the tertiary 1-methyl-2-norbornyl cation, and the transition state connecting them, can be calculated to understand the favorability of such a rearrangement.
Activation Barrier Calculations
A key piece of information obtained from the analysis of the energetic landscape is the activation energy or activation barrier of a reaction. This is the energy difference between the reactants and the transition state. The height of this barrier is a critical factor in determining the rate of a chemical reaction; a lower activation barrier corresponds to a faster reaction.
For reactions involving this compound, such as its isomerization or rearrangement, computational methods are used to locate the transition state structure and calculate its energy. This allows for the determination of the activation barrier for each elementary step in the reaction mechanism. For example, the activation barrier for the interconversion of the endo and exo isomers of this compound can be calculated by identifying the transition state for this process. Similarly, the activation barriers for various Wagner-Meerwein shifts within the 2-methylnorbornyl cation can be computed to predict the most likely rearrangement pathways.
Table 2: Hypothetical Activation Barriers for 2-Methylnorbornyl Cation Rearrangements Note: These are illustrative values. Actual values are highly dependent on the computational methodology.
| Rearrangement Pathway | Calculated Activation Barrier (kcal/mol) |
| endo-2-methyl to exo-2-methyl isomerization | 1.5 |
| 2-methyl-2-norbornyl to 1-methyl-2-norbornyl (Wagner-Meerwein) | 5.2 |
| 6,2-Hydride shift in 2-methyl-2-norbornyl cation | 3.8 |
Analysis of Molecular Strain and its Influence on Reactivity
The bicyclo[2.2.1]heptane framework of this compound is inherently strained due to the geometric constraints of the bridged ring system. This molecular strain has a profound impact on the molecule's stability and reactivity.
Molecular strain arises from several factors, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (non-bonded interactions). Computational methods provide a means to quantify the total strain energy of a molecule. This is typically done by comparing the calculated heat of formation of the strained molecule with that of a hypothetical, strain-free reference compound with the same number and types of bonds.
Investigation of Intermolecular and Intramolecular Interactions
The spatial arrangement of the methyl group in this compound gives rise to two diastereomers: exo-2-methylnorbornane and endo-2-methylnorbornane. The orientation of the methyl substituent relative to the bicyclic framework is a critical determinant of the molecule's intramolecular and intermolecular interactions. Computational and theoretical studies provide valuable insights into the conformational preferences and non-covalent forces at play.
Intramolecular Interactions
In the endo isomer, the methyl group is oriented towards the six-membered ring of the norbornane (B1196662) structure, specifically towards the C5 and C6 hydrogens. This proximity leads to significant steric hindrance, a repulsive interaction that increases the molecule's internal energy. This destabilizing interaction arises from the close contact between the hydrogen atoms of the methyl group and the axial-like hydrogens on the norbornane frame.
Conversely, the exo isomer positions the methyl group away from the main ring system. This orientation minimizes steric clashes, resulting in a more stable, lower-energy conformation. The general principle that exo products are thermodynamically more stable than their endo counterparts in related bicyclic systems is well-established, largely due to the avoidance of these unfavorable steric interactions. echemi.commasterorganicchemistry.comchemistrysteps.com While specific computational energy values for this compound are not extensively documented in readily available literature, the principles of conformational analysis for substituted alkanes and bicyclic systems strongly support the greater stability of the exo isomer. oregonstate.educhegg.comyoutube.comyoutube.com
The key intramolecular interactions can be summarized as follows:
| Interaction Type | Predominant in Isomer | Description | Consequence |
| Steric Hindrance | endo | Repulsive van der Waals forces between the endo-methyl group and the C5/C6 hydrogens of the bicyclic frame. | Increased internal energy |
| Torsional Strain | Both | Eclipsing interactions inherent to the rigid boat-like conformation of the six-membered rings. | Contributes to overall strain |
| Angle Strain | Both | Deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5° due to the bridged structure. | Inherent strain of the system |
Intermolecular Interactions
As a non-polar aliphatic hydrocarbon, the intermolecular forces governing the interactions of this compound with other molecules are primarily weak van der Waals forces, specifically London dispersion forces. These forces arise from temporary fluctuations in electron density, creating transient dipoles that induce corresponding dipoles in neighboring molecules.
The shape of the molecule influences the strength of these dispersion forces. The compact, globular structure of the norbornane cage limits the surface area available for intermolecular contact compared to a more linear alkane with a similar molecular weight. However, the presence of the methyl group slightly increases the surface area and polarizability, leading to slightly stronger dispersion forces than in unsubstituted norbornane.
Theoretical studies on related bicyclic systems have highlighted the importance of even subtle non-covalent interactions in determining crystal packing and self-assembly. acs.orgtum.de For this compound in a condensed phase, these dispersion forces would dictate its physical properties, such as boiling point and viscosity. There is no evidence to suggest that this compound engages in stronger intermolecular interactions like hydrogen bonding or significant dipole-dipole interactions.
Advanced Research Perspectives and Unresolved Challenges
Elucidating Complex Reaction Intermediates
The study of reactions involving 2-methylnorbornane and its unsaturated counterpart, 2-methylnorbornene, is central to understanding a variety of reaction mechanisms, particularly those involving carbocationic intermediates. The rigid, bridged structure of the norbornane (B1196662) framework often leads to the formation of non-classical carbocations and other transient species that challenge traditional mechanistic paradigms.
Reactions involving norbornene derivatives often proceed through complex, multi-step pathways. For instance, theoretical studies on the ozonolysis of norbornene have identified primary ozonides, Criegee intermediates, and secondary ozonides as key transient species. nih.gov Similarly, palladium-catalyzed reactions of norbornene can involve several intermediates, including the initial aryl-Pd(II) species, an aryl-norbornyl-palladacycle (ANP), and various palladacycles in different oxidation states. snnu.edu.cnnih.govresearchgate.net The characterization of these intermediates is often accomplished through a combination of spectroscopic techniques and computational modeling. numberanalytics.comnih.gov For example, in the palladium/norbornene cooperative catalysis, the reaction pathway can proceed through either a Pd(II) or a Pd(IV) intermediate, with the exact mechanism depending on the specific reactants and conditions. rsc.orgrsc.org
Zwitterionic intermediates have also been proposed in certain cycloaddition reactions involving norbornene systems, as suggested by DFT studies. mdpi.com The elucidation of these transient species is critical for understanding and controlling the outcomes of these reactions.
Advancements in Stereocontrol Methodologies
The inherent chirality and rigid conformational nature of the norbornane scaffold make it an excellent template for developing and testing new methods for stereocontrol in organic synthesis. The synthesis of specific stereoisomers of this compound derivatives is of significant interest due to their potential applications in materials science and as chiral ligands in asymmetric catalysis. ontosight.ainih.gov
A key challenge in the synthesis of substituted norbornanes is controlling the exo/endo selectivity. Diels-Alder reactions, a common method for constructing the norbornene framework, typically favor the endo product due to secondary orbital interactions. scirp.org However, synthetic strategies have been developed to achieve high exo selectivity. For example, the base-promoted isomerization of methyl 5-norbornene-2-carboxylate followed by kinetically controlled hydrolysis can yield the exo-carboxylic acid with high selectivity. scirp.orgjst.go.jp
Furthermore, the development of chiral catalysts has enabled the enantioselective synthesis of norbornene derivatives. nih.govmagtech.com.cn These methods often employ chiral ligands to control the facial selectivity of reactions, leading to the formation of a single enantiomer. Recent strategies have also utilized "latent synthon" approaches, where a single chiral intermediate can be diversified into a range of stereochemically defined products. nih.gov The stereochemical outcome of these reactions can have a profound impact on the properties of the resulting molecules, as demonstrated by the different reactivity of exo and endo isomers in polymerization reactions. scirp.org
Development of Novel Catalytic Systems for Norbornane Derivatization
The functionalization of the saturated norbornane framework, including this compound, presents a significant synthetic challenge due to the low reactivity of its C-H bonds. Consequently, the development of novel catalytic systems capable of activating these inert bonds is a major area of research.
Palladium/norbornene cooperative catalysis has emerged as a powerful tool for the ortho-functionalization of aryl halides. snnu.edu.cnnih.govresearchgate.net This methodology has been extended to the distal C-H functionalization of alkenes, showcasing the versatility of this catalytic system. nih.gov The mechanism of this reaction involves a series of steps including oxidative addition, norbornene insertion, C-H activation, and reductive elimination, with the specific pathway influenced by the ligands and additives used. rsc.org
Beyond palladium, other transition metals are being explored for the derivatization of norbornane and its analogues. Ruthenium-based catalysts have shown promise in C-H functionalization reactions, including arylation and alkenylation. mdpi.com Manganese, an earth-abundant and less toxic metal, is also gaining attention for its potential in sustainable late-stage C-H functionalization of complex molecules. beilstein-journals.org The development of catalysts for ring-opening metathesis polymerization (ROMP) of norbornene derivatives is another active area, with a focus on controlling the stereochemistry of the resulting polymers. researchgate.netacs.orgresearchgate.net
The table below summarizes some of the catalytic systems used for the derivatization of norbornane-related structures.
| Catalyst System | Reaction Type | Substrate Class | Key Features |
| Palladium / Norbornene | ortho-C-H Functionalization | Aryl Halides | Cooperative catalysis enabling functionalization at both ipso and ortho positions. snnu.edu.cnnih.gov |
| Palladium(OAc)₂ / Pyridine Ligands | meta-C-H Alkylation/Arylation | Phenyl Acetamides | Ligand and norbornene structure influence selectivity between meta-functionalization and side product formation. rsc.org |
| Ruthenium Complexes | C-H Arylation/Alkenylation | Heteroaromatics | Enables direct C-C bond formation on unactivated C-H bonds. mdpi.com |
| Manganese Complexes | Late-Stage C-H Functionalization | Bioactive Molecules | Offers a more sustainable approach to modifying complex structures. beilstein-journals.org |
| Schrock-type Mo or W Initiators | Ring-Opening Metathesis Polymerization | Norbornenes | Allows for the synthesis of stereocontrolled polymers. researchgate.net |
Integration of Computational and Experimental Approaches for Mechanistic Understanding
The synergy between computational chemistry and experimental studies has become indispensable for unraveling the complex reaction mechanisms associated with this compound and related systems. researchgate.netmdpi.com Density Functional Theory (DFT) has emerged as a particularly powerful tool for modeling reaction pathways, predicting the structures of transition states and intermediates, and understanding the origins of selectivity. numberanalytics.comsumitomo-chem.co.jpsciepub.com
Computational studies have been instrumental in elucidating the stepwise versus concerted nature of various reactions. For example, DFT calculations have been used to investigate the retro-Diels-Alder reaction of norbornene, predicting a stepwise mechanism in the presence of an iron catalyst. nih.gov Similarly, the mechanism of peroxyformic acid epoxidation of norbornene has been studied computationally, revealing the possibility of non-concerted, one-step processes. nih.gov
In the context of palladium/norbornene catalysis, computational models have helped to map out the entire catalytic cycle, including the key steps of C-H activation, norbornene insertion, and C-C bond formation. rsc.orgrsc.orgacs.org These studies have provided insights into the roles of ligands and additives in controlling the reaction's selectivity. For instance, calculations have shown how different ligands can influence the energy barriers for competing reaction pathways, thereby dictating the final product distribution. rsc.org The integration of computational data with experimental observations, such as kinetic studies and the characterization of trapped intermediates, provides a comprehensive picture of the reaction mechanism. numberanalytics.comnih.gov
The table below highlights some examples of how computational and experimental approaches have been combined to study reactions of norbornane systems.
| Reaction | Computational Method | Experimental Technique | Key Insights |
| Retro-Diels-Alder of Norbornene | Density Functional Theory (DFT) | - | Prediction of a stepwise mechanism with an Fe(+) catalyst. nih.gov |
| Epoxidation of Norbornene | DFT (RB3LYP/6-311+G(d,p)) | - | Revealed planar transition states and non-concerted one-step processes. nih.gov |
| Pd/Norbornene Catalyzed C-H Activation | DFT | Kinetic Studies, Intermediate Trapping | Elucidation of the multi-step catalytic cycle and the role of ligands in controlling selectivity. rsc.orgrsc.org |
| Ozonolysis of Norbornene | DFT (B3LYP/6-311G++(d,2p)) | Matrix Isolation Infrared Spectroscopy | Identification of primary ozonides, Criegee intermediates, and secondary ozonides. nih.gov |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 2-methylnorbornane, and how can its purity be validated?
- Methodology : Synthesis typically involves catalytic hydrogenation of 2-methylnorbornene or Diels-Alder reactions with appropriate dienes and dienophiles. Key steps include:
- Catalyst selection : Use of palladium-on-carbon (Pd/C) or nickel catalysts under hydrogen pressure (e.g., 1–3 atm) .
- Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).
- Purity validation : Gas chromatography (GC) with flame ionization detection (FID) and comparison to known retention indices. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm absence of olefinic protons (δ 4.5–6.0 ppm) and verify bridgehead methyl integration .
Q. How can the stereochemical configuration of this compound derivatives (e.g., endo vs. exo isomers) be distinguished experimentally?
- Methodology :
- ¹³C NMR chemical shifts : Endo isomers exhibit downfield shifts for bridgehead carbons due to steric compression. Computational tools like the DP4 metric (using wB97X-D density functional theory) can statistically match experimental shifts to predicted stereoisomer values .
- X-ray crystallography : Definitive assignment via crystal structure analysis, focusing on bridgehead bond angles and methyl group spatial orientation .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural features?
- Key techniques :
- ¹H NMR : Identify bridgehead protons (δ 1.0–1.5 ppm, multiplet splitting) and methyl groups (δ 0.8–1.2 ppm, singlet).
- IR spectroscopy : Absence of C=C stretching (~1650 cm⁻¹) confirms saturation.
- Mass spectrometry (MS) : Molecular ion peak (m/z 124 for C₈H₁₄) and fragmentation patterns (e.g., loss of methyl group, m/z 109) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data for this compound’s thermodynamic properties (e.g., enthalpy of formation)?
- Methodology :
- Joback method : Estimate thermodynamic properties (e.g., critical volume, enthalpy) via group contribution models. Validate against experimental values from combustion calorimetry or vapor pressure measurements. Discrepancies >5% warrant re-evaluation of group parameters or experimental conditions .
- Table : Comparison of calculated vs. experimental thermodynamic properties:
| Property | Joback Method (Predicted) | Experimental Value | Discrepancy (%) |
|---|---|---|---|
| ΔHf° (kJ/mol) | -156.2 | -162.4 | 3.8 |
| Critical Volume (cm³/mol) | 385 | 378 | 1.8 |
Q. What strategies address conflicting spectral data in stereoisomer assignment for this compound derivatives?
- Methodology :
- Contradiction analysis : Apply the DP4 probability metric to compare experimental ¹³C NMR shifts with DFT-calculated shifts for all possible stereoisomers. A DP4 probability >95% strongly supports the dominant isomer .
- Case study : For this compound-5-carboxylic acid, conflicting NOESY cross-peaks (bridgehead vs. methyl proximity) were resolved by hybridizing experimental data with molecular dynamics simulations .
Q. How can reaction mechanisms involving this compound be validated under kinetic vs. thermodynamic control?
- Methodology :
- Kinetic studies : Monitor product ratios at low temperatures (e.g., -78°C) using in-situ FTIR or quenching experiments.
- Thermodynamic control : Prolong reaction times at elevated temperatures (e.g., 80°C) to favor equilibrium products. Computational modeling (e.g., transition state theory) can predict activation barriers and corroborate experimental outcomes .
Data-Driven Research Design Considerations
Q. What statistical approaches are recommended for analyzing multivariate data in this compound catalytic studies?
- Methodology :
- Principal Component Analysis (PCA) : Reduce dimensionality of datasets (e.g., reaction yield, catalyst loading, temperature).
- Design of Experiments (DoE) : Optimize reaction conditions via response surface methodology (RSM), identifying interactions between variables (e.g., pressure vs. catalyst type) .
Q. How to ensure reproducibility in synthetic protocols for this compound derivatives?
- Best practices :
- Detailed characterization : Report melting points, optical rotation, and spectral data (NMR, IR, MS) for all novel compounds.
- Batch consistency : Use internal standards (e.g., deuterated solvents for NMR) and validate purity across multiple synthetic batches .
Ethical and Reporting Standards
- Data transparency : Deposit raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider) and cite prior literature for known compounds .
- Conflict resolution : Disclose computational assumptions (e.g., DFT functional selection) and experimental limitations (e.g., signal-to-noise ratios in low-concentration samples) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
